3-(Pyridin-3-yl)morpholin-2-one dihydrochloride is a chemical compound with the molecular formula . This compound is notable for its structural characteristics, which include a pyridine ring linked to a morpholine moiety. It is recognized for its potential applications in scientific research, particularly in medicinal chemistry and biological studies. The compound serves as a versatile building block for synthesizing more complex molecules and is utilized in various biochemical assays due to its unique chemical properties .
3-(Pyridin-3-yl)morpholin-2-one dihydrochloride is classified under heterocyclic compounds due to the presence of both pyridine and morpholine rings. It is often sourced from chemical suppliers specializing in laboratory reagents, such as Sigma-Aldrich and BenchChem, which provide it for research purposes . The compound is also associated with various patents highlighting its synthesis methods and applications in pharmacology .
The synthesis of 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride typically involves the reaction of pyridine derivatives with morpholine. This reaction is usually catalyzed and performed in an appropriate solvent under controlled conditions to optimize yield and purity. Key parameters such as temperature, pressure, and reaction time are meticulously adjusted during the synthesis process to ensure the formation of the desired product .
In industrial settings, large-scale reactors are employed where reactants are mixed under specific conditions. Techniques such as crystallization or chromatography are then used for purification, ensuring consistent quality of the final product.
The molecular structure of 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride features a pyridine ring attached to a morpholine ring, with two hydrochloride groups contributing to its solubility and stability. The detailed structural formula can be represented as follows:
The compound has a molar mass of approximately 220.10 g/mol. Its structural configuration imparts distinct chemical properties that are crucial for its applications in various fields .
3-(Pyridin-3-yl)morpholin-2-one dihydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary based on the desired outcome but typically involve controlled temperatures and pressures .
The products formed from these reactions depend on the specific reagents used. For instance, oxidation may yield various pyridine derivatives, while reduction could result in modified morpholine compounds.
The mechanism of action for 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. By binding to these targets, it modulates their activity, leading to various biochemical effects. The exact pathways depend on the context of its application, particularly in pharmacological studies where it may influence neurotransmitter systems or other signaling pathways relevant to therapeutic effects .
3-(Pyridin-3-yl)morpholin-2-one dihydrochloride is typically a white crystalline solid at room temperature. It exhibits good solubility in polar solvents due to the presence of hydrochloride groups, which enhance its ionic character.
The compound is stable under normal laboratory conditions but may exhibit reactivity under extreme pH or temperature conditions. Its safety profile indicates potential irritations upon contact with skin or eyes, necessitating standard laboratory safety precautions during handling .
3-(Pyridin-3-yl)morpholin-2-one dihydrochloride has diverse applications across several scientific fields:
The pyridine ring (C₅H₅N) and morpholinone moiety (C₄H₇NO₂) represent privileged heterocyclic scaffolds in medicinal chemistry due to their distinct physicochemical properties and biomolecular interactions. Pyridine’s electron-deficient aromatic system enables π-π stacking with protein binding pockets and serves as a hydrogen bond acceptor, enhancing target affinity. In FDA-approved drugs, pyridine appears in 14% of N-heterocyclic pharmaceuticals (e.g., isoniazid, abiraterone), primarily as monosubstituted derivatives (60%) to optimize steric and electronic effects [1] [9].
The morpholinone ring contributes conformational rigidity and amphiphilic character, acting as both a hydrogen bond donor (via NH) and acceptor (via carbonyl oxygen). This dual functionality facilitates interactions with enzymes and receptors, such as kinases and GPCRs. In morpholine-containing drugs like aprepitant and timolol, the ring improves aqueous solubility and membrane permeability [4] [7].
Table 1: Pharmacophoric Contributions of Pyridine and Morpholinone Rings
Structural Element | Key Properties | Role in Bioactivity | Exemplary Drugs |
---|---|---|---|
Pyridine ring | Aromaticity, basicity (pKa ~5.2), metabolic stability | Enhances binding affinity via π-stacking; improves metabolic resistance | Isoniazid (anti-TB), Nifedipine (antihypertensive) |
Morpholinone ring | Semi-saturated ring, H-bond donor/acceptor sites, moderate polarity | Stabilizes protein-ligand H-bond networks; modulates solubility | Aprepitant (anti-emetic), Fedratinib (JAK2 inhibitor) |
Hybrid scaffold | Combines aromatic and aliphatic heterocycles; tunable polarity | Enables multi-target engagement; optimizes pharmacokinetics | 3-(Pyridin-3-yl)morpholin-2-one derivatives (kinase inhibitors) |
The hybrid scaffold 3-(pyridin-3-yl)morpholin-2-one merges these advantages: the pyridine’s aromatic plane supports planar binding interactions, while the morpholinone’s puckered structure provides three-dimensional vector diversity for substituent placement. This combination enables precise modulation of lipophilicity (logP), polar surface area (PSA), and hydrogen bonding capacity – critical parameters for CNS permeability and oral bioavailability [4] [7].
Pyridine-based drug discovery began in the 1950s with anti-tubercular agents (isoniazid) and cardiovascular drugs (nifedipine). Morpholinone emerged later in the 1980s–1990s within antifungals (amorolfine) and CNS agents (reboxetine). The strategic fusion of these scaffolds gained traction post-2010 to address complex diseases requiring multi-target engagement [1] [9].
Key milestones include:
Table 2: Evolution of Pyridine-Morpholinone Hybrids in Drug Discovery
Era | Development Focus | Key Advances | Therapeutic Impact |
---|---|---|---|
1950s–1990s | Individual scaffold optimization | Isoniazid (pyridine anti-TB); Timolol (morpholine β-blocker) | Established foundational pharmacophores |
2000–2010 | Early hybrid prototypes | Morpholino-pyridine kinase inhibitors (e.g., PI3Kδ inhibitors) | Validated hybrid synergy in oncology |
2011–2020 | Rational hybrid design | WO2011154737A1 patents; Ceralasertib (ATR inhibitor) | Improved kinase selectivity and metabolic stability |
2021–present | Diversified applications | 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride derivatives | Targeted protein degradation; epigenetic modulation |
The synthesis of 3-(pyridin-3-yl)morpholin-2-one dihydrochloride (CAS# 2059931-93-8) exemplifies modern hybridization strategies. Its dihydrochloride salt form enhances crystallinity and solubility (>50 mg/mL in water), addressing earlier limitations of neutral heterocycles [2] [8].
Derivatives of this scaffold are prioritized for their synergistic bioactivity and druggability. The pyridine-morpholinone core serves as a:
Recent studies highlight three design rationales:
The hybrid’s balanced logD (~1.2–2.5) and moderate molecular weight (<300 Da) comply with medicinal chemistry guidelines, positioning it as a fragment for hit-to-lead expansion in oncology, neurology, and anti-infective programs [4] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1